molecular formula C9H9ClO2 B1295310 2-(2-Chlorophenoxymethyl)oxirane CAS No. 2212-04-6

2-(2-Chlorophenoxymethyl)oxirane

Cat. No.: B1295310
CAS No.: 2212-04-6
M. Wt: 184.62 g/mol
InChI Key: IYFFPRFMOMGBGB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₉ClO₂. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and polymer science. The compound features an oxirane ring, which is a three-membered cyclic ether, and a chlorophenyl group, making it a valuable building block in chemical research and industrial applications .

Scientific Research Applications

2-(2-Chlorophenoxymethyl)oxirane is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenoxymethyl)oxirane is the epoxide ring . The epoxide ring is a three-membered cyclic ether that is highly strained, making it more reactive compared to other ethers .

Mode of Action

The mode of action of this compound involves the opening of the epoxide ring. This can occur under mildly acidic conditions or in the presence of a base . The reaction mechanism is essentially S N 2, where the ring strain of the epoxide helps to drive the reaction to completion . The oxygen in the epoxide ring acts as a poor leaving group, and the ring strain makes the epoxide susceptible to nucleophilic attack .

Biochemical Pathways

The biochemical pathway affected by this compound involves the formation of oximes and hydrazones . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

The result of the action of this compound is the formation of oximes and hydrazones . These compounds have various applications in organic synthesis and can be used as precursors for other reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other reactants. For example, the opening of the epoxide ring can occur under mildly acidic conditions or in the presence of a base . The reaction is also influenced by the stereochemistry of the epoxide, with different products formed depending on whether the reaction occurs via an S N 1 or S N 2 mechanism .

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenoxymethyl)oxirane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. The interaction between this compound and epoxide hydrolases involves the opening of the epoxide ring, leading to the formation of a diol. This reaction is crucial for the detoxification of epoxides, which can be harmful to cells if not properly metabolized .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with epoxide hydrolases can lead to changes in the levels of signaling molecules, which in turn can affect cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. First, the compound interacts with enzymes such as epoxide hydrolases, leading to the hydrolysis of the epoxide ring and the formation of a diol. This reaction is crucial for the detoxification of the compound and the prevention of harmful effects on cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to be relatively stable, but it can degrade over time, leading to changes in its effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by epoxide hydrolases and other metabolic enzymes. The hydrolysis of the epoxide ring by epoxide hydrolases is a key step in the metabolism of the compound, leading to the formation of a diol . This reaction is important for the detoxification of the compound and the prevention of harmful effects on cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by various transporters and binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles by various mechanisms, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenoxymethyl)oxirane can be synthesized by reacting styrene with 2-chlorophenol in the presence of a metal cation, such as zinc or aluminum, and a ligand like tetrahydrofuran. This reaction initiates the ring-opening polymerization of styrene, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted phenoxy derivatives.

Comparison with Similar Compounds

  • 2-(2-Bromophenoxymethyl)oxirane
  • 2-(2-Fluorophenoxymethyl)oxirane
  • 2-(2-Methylphenoxymethyl)oxirane

Comparison: 2-(2-Chlorophenoxymethyl)oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine analog may exhibit different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine. Similarly, the fluorine analog may have different electronic effects due to the high electronegativity of fluorine. The methyl analog, on the other hand, would have different steric and electronic properties due to the presence of the methyl group instead of a halogen .

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFPRFMOMGBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-04-6
Record name 1-(2-Chlorophenoxy)-2,3-epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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